molecular formula C5H11O5P B042384 Trimethyl phosphonoacetate CAS No. 5927-18-4

Trimethyl phosphonoacetate

Cat. No. B042384
Key on ui cas rn: 5927-18-4
M. Wt: 182.11 g/mol
InChI Key: SIGOIUCRXKUEIG-UHFFFAOYSA-N
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Patent
US04338458

Procedure details

682 g (5.5 M) of trimethylphosphite have been slowly added (21/2 h) to 272 g (2.5 M) of methyl chloroacetate preliminarly heated to 118°. The temperature of the reaction mixture rose at the end of the addition to 125° and was kept at this value for 2 h, whereupon 962 g of raw material was isolated on distillation. A further distillation allowed the obtainment of 344 g (yield 75%) of methyl-dimethylphosphonoacetate having b.p. 125°/8 Torr.
Quantity
682 g
Type
reactant
Reaction Step One
Quantity
272 g
Type
reactant
Reaction Step One
[Compound]
Name
raw material
Quantity
962 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][P:3]([O:6][CH3:7])[O:4][CH3:5].Cl[CH2:9][C:10]([O:12][CH3:13])=[O:11]>>[CH3:13][O:12][C:10](=[O:11])[CH2:9][P:3]([O:6][CH3:7])([O:4][CH3:5])=[O:2]

Inputs

Step One
Name
Quantity
682 g
Type
reactant
Smiles
COP(OC)OC
Name
Quantity
272 g
Type
reactant
Smiles
ClCC(=O)OC
Step Two
Name
raw material
Quantity
962 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
preliminarly heated to 118°
ADDITION
Type
ADDITION
Details
The temperature of the reaction mixture rose at the end of the addition to 125°
CUSTOM
Type
CUSTOM
Details
was isolated on distillation
DISTILLATION
Type
DISTILLATION
Details
A further distillation

Outcomes

Product
Name
Type
product
Smiles
COC(CP(=O)(OC)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 344 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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